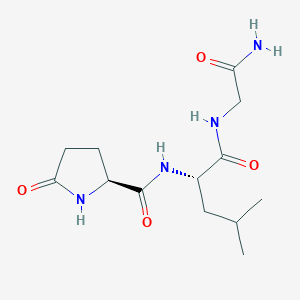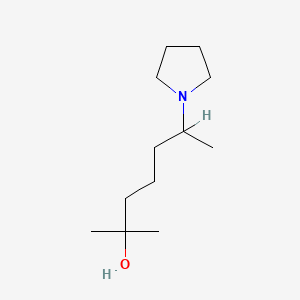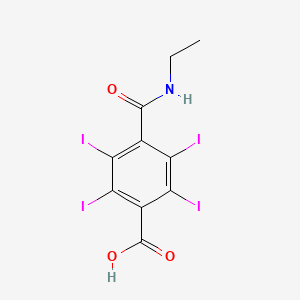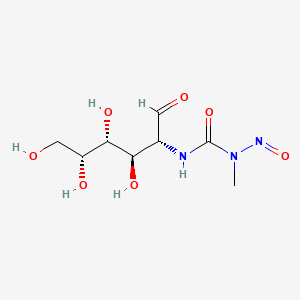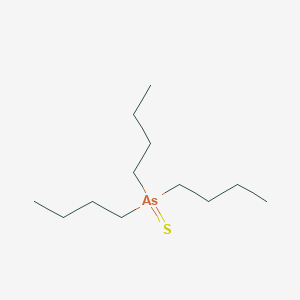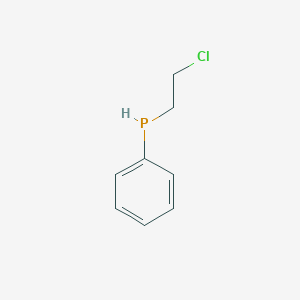
(2-Chloroethyl)(phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5PH2+ClCH2CH2OH→C6H5P(CH2CH2Cl)+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the reaction of phenylphosphine with 2-chloroethyl chloride in the presence of a suitable catalyst. This method allows for higher yields and better control over the reaction conditions.
化学反应分析
Types of Reactions: (2-Chloroethyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products Formed:
Oxidation: Phenyl(2-chloroethyl)phosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: New phosphine compounds with different substituents replacing the chloro group.
科学研究应用
(2-Chloroethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chloroethyl)(phenyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Phenylphosphine: Lacks the 2-chloroethyl group, making it less versatile in certain reactions.
(2-Chloroethyl)phosphine: Lacks the phenyl group, affecting its reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Chloroethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a 2-chloroethyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical transformations and applications.
属性
CAS 编号 |
36127-80-7 |
|---|---|
分子式 |
C8H10ClP |
分子量 |
172.59 g/mol |
IUPAC 名称 |
2-chloroethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI 键 |
KURXSCSILCPYDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)PCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


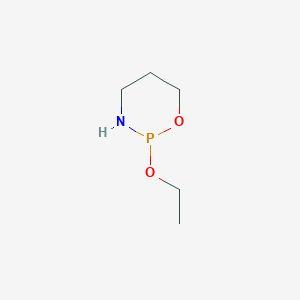
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

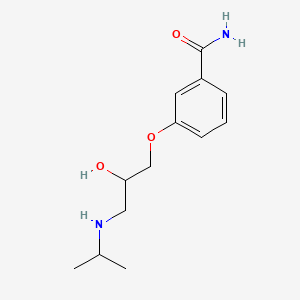
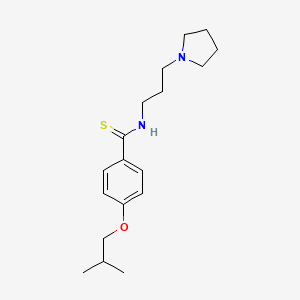
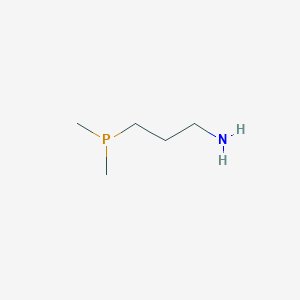
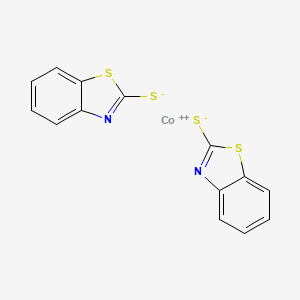
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
